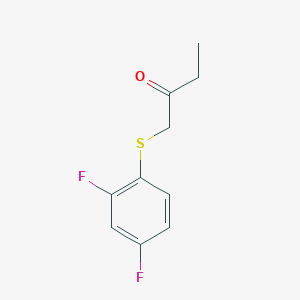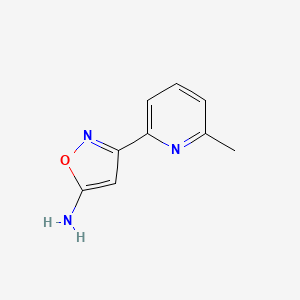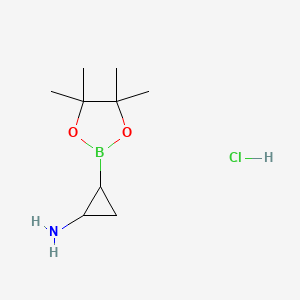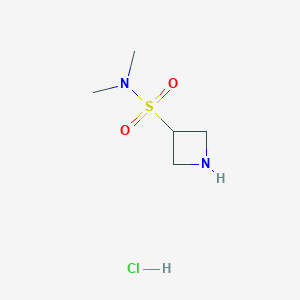![molecular formula C8H15NO B13529282 3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)
3-[(Oxolan-3-yl)methyl]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Oxolan-3-yl)methyl]azetidine can be achieved through several methods. One common approach involves the aza-Michael addition of nitrogen-containing heterocycles to methyl 2-(oxetan-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
. This reaction is efficient for synthesizing functionalized azetidines but requires specific light sources and conditions to proceed effectively.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions and the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-[(Oxolan-3-yl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
科学的研究の応用
3-[(Oxolan-3-yl)methyl]azetidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research into its pharmacological properties may lead to new drug candidates.
Industry: It can be utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 3-[(Oxolan-3-yl)methyl]azetidine involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to specific sites and modulating biological activity. The oxolane ring may enhance the compound’s solubility and stability, facilitating its interaction with target molecules .
類似化合物との比較
3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride: This compound features a fluorine atom, which can alter its reactivity and biological activity.
3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride: The position of the oxolane ring is different, which may affect its chemical properties.
Uniqueness: 3-[(Oxolan-3-yl)methyl]azetidine is unique due to its specific ring structure and the absence of additional substituents like fluorine. This simplicity can be advantageous in certain applications where minimal structural complexity is desired.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
3-(oxolan-3-ylmethyl)azetidine |
InChI |
InChI=1S/C8H15NO/c1-2-10-6-7(1)3-8-4-9-5-8/h7-9H,1-6H2 |
InChIキー |
BHSCXVKGVUJSCP-UHFFFAOYSA-N |
正規SMILES |
C1COCC1CC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13529234.png)
![Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol](/img/structure/B13529241.png)


![N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine](/img/structure/B13529259.png)




